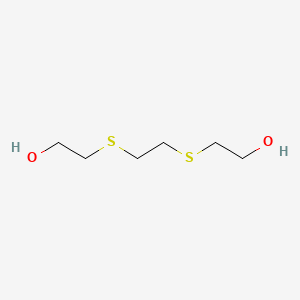

3,6-Dithia-1,8-octanediol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

3,6-Dithia-1,8-octanediol can be synthesized through the reaction of ethylene glycol with thiodiglycol under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

3,6-Dithia-1,8-octanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols .

科学的研究の応用

Chemical Applications

Chelating Agent

3,6-Dithia-1,8-octanediol is primarily recognized for its role as a chelating agent. It effectively binds to metal ions, particularly copper, influencing their bioavailability and activity. This property is crucial for developing membrane-permeable copper-selective fluorescent sensors that are used to image kinetically labile copper pools within biological systems.

Catalyst Poison

In industrial chemistry, this compound serves as a catalyst poison. It inhibits the activity of certain catalysts during chemical reactions, thereby allowing for better control over reaction pathways and product formation. This application is particularly relevant in processes involving transition metals where selectivity is critical .

Biological Applications

Synthesis of Complex Molecules

In biological research, this compound has been utilized in the asymmetric total synthesis of complex molecules such as (+)-6-epi-castanospermine and various polyhydroxylated alkaloids. These compounds are significant due to their potential therapeutic effects .

Cellular Studies

The compound has been employed in cellular studies to investigate its effects on cell signaling pathways and gene expression. By chelating copper ions, it can alter the activity of copper-dependent enzymes, which may lead to changes in cellular metabolism and function .

Industrial Applications

Printing Inks

this compound has been noted for enhancing the lightfastness of water-based printing inks. This property improves the longevity and durability of printed materials under exposure to light.

Case Studies and Research Findings

作用機序

The mechanism of action of 3,6-Dithia-1,8-octanediol involves its ability to act as a chelating agent, binding to metal ions such as copper. This binding can influence various biochemical pathways and processes, making it useful in imaging and synthesis applications .

類似化合物との比較

Similar Compounds

- 1,3-Dithiane

- 1,4-Dithiane

- 1,8-Octanediol

- 2,2′-Thiodiethanol

- 3,3′-Thiodipropanol

Uniqueness

3,6-Dithia-1,8-octanediol is unique due to its specific structure, which includes two sulfur atoms and two hydroxyl groups. This structure allows it to act as an effective chelating agent and catalyst poison, distinguishing it from other similar compounds .

生物活性

3,6-Dithia-1,8-octanediol (CAS Number: 5244-34-8) is a sulfur-containing compound with significant biological activity primarily due to its chelation properties. This article explores the biological mechanisms, pharmacokinetics, and various applications of this compound in scientific research.

- Molecular Formula : C₆H₁₄O₂S₂

- Molecular Weight : 182.30 g/mol

- Melting Point : 63-67 °C

- Boiling Point : 170 °C at 0.8 mm Hg

This compound functions as an exogenous chelator , primarily targeting copper ions. The mechanism involves:

- Chelation : The compound forms multiple bonds with copper ions, affecting their bioavailability and influencing various biochemical pathways such as oxidative phosphorylation and neurotransmitter synthesis .

Biochemical Pathways Affected

The interaction of this compound with copper ions can alter:

- Enzyme Activity : By binding to metal ions, it can inhibit or activate metalloenzymes, impacting metabolic processes.

- Gene Expression : Changes in metal ion availability can influence transcription factors and regulatory proteins involved in gene expression.

Pharmacokinetics

The pharmacokinetics of this compound indicate that its distribution may be influenced by areas with high concentrations of copper. Its stability allows it to maintain chelating activity over time in both in vitro and in vivo settings.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : Alters pathways that depend on metal ions.

- Metal Ion Homeostasis : Modulates the levels of essential metals within cells, which can lead to significant changes in cellular metabolism and function.

Dosage Effects

Research shows that the effects of this compound vary with dosage:

- Low Doses : May provide beneficial effects by modulating enzyme activity and metal ion homeostasis.

- High Doses : Can lead to toxicity and disruption of cellular processes.

Applications in Research

This compound has diverse applications across various fields:

Chemistry

It is utilized as a chelating agent in the development of membrane-permeable copper-selective fluorescent sensors for imaging purposes .

Biology

The compound plays a role in the asymmetric total synthesis of complex molecules such as (+)-6-epi-castanospermine and polyhydroxylated alkaloids .

Industry

In industrial applications, it serves as a catalyst poison in various chemical processes.

Case Studies and Research Findings

A review of experimental studies highlights the following findings regarding the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Copper Chelation | Demonstrated significant inhibition of copper-dependent enzymes at high concentrations. |

| Study B | Cellular Metabolism | Showed modulation of metabolic pathways involving copper transport and utilization. |

| Study C | Toxicity Assessment | Identified threshold levels where adverse effects on organ systems occurred at elevated dosages. |

特性

IUPAC Name |

2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHFSBXFZGYBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063740 | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5244-34-8 | |

| Record name | 3,6-Dithia-1,8-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5244-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiaoctanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedithiodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIAOCTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,6-Dithia-1,8-octanediol?

A1: this compound is an organic compound with the molecular formula C6H14O2S2 and a molecular weight of 182.3 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of an eight-carbon chain with two hydroxyl groups at the terminal carbons and two sulfur atoms linked to the third and sixth carbons.

Q2: How does this compound improve the lightfastness of water-based printing inks?

A: While the exact mechanism is not fully elucidated in the provided research, the addition of this compound (DTO) to water-based printing inks was shown to enhance their lightfastness []. This improvement is linked to the observation that ink films containing DTO exhibited fewer changes in their FTIR spectra after artificial aging compared to the original inks []. This suggests that DTO might act as a stabilizer, preventing or reducing photodegradation reactions within the ink film.

Q3: How is this compound used in heavy metal sorption?

A: this compound can be grafted onto kaolinite clay, creating a nanohybrid material with improved heavy metal sorption properties []. This modification takes advantage of the strong sulfur-metal linkages to bind heavy metals from wastewater. The resulting material exhibited promising results in removing zinc from both simple solutions and real wastewater samples [].

Q4: What is the role of this compound in the chelation therapy for lead poisoning?

A: Research suggests that this compound, along with similar compounds containing vicinal thioether groups, can effectively chelate lead []. This interaction enhances lead excretion, reverses some lead-induced biochemical changes, and mobilizes lead from tissues in poisoned rats []. This ability to bind and remove lead makes it a potential antidote for lead intoxication.

Q5: How does this compound interact with silver chloride (AgCl) in photographic processes?

A: this compound acts as a ripener in the conversion of AgCl to AgClBr, a crucial step in silver halide photographic processes []. Ripeners like this compound significantly accelerate the halide conversion rate, influencing the final photographic characteristics [].

Q6: Can this compound be used to modify silica materials?

A: Yes, this compound can be incorporated into silica materials through the sol-gel process []. This modification was confirmed using infrared analysis and thermogravimetric curves [], indicating the successful formation of modified silica with potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。